molecular formula C15H15N3O6S B3691575 ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B3691575
M. Wt: 365.4 g/mol
InChI Key: RUGCLUMCIVRDMV-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced by reacting the thiazole intermediate with 4-methoxy-3-nitrobenzoic acid chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amine, substituted thiazole derivatives, and carboxylic acids.

Scientific Research Applications

ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and protein kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other thiazole derivatives, such as:

    Methyl 2-(4-methoxy-3-nitrobenzamido)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(4-Methoxy-3-nitrobenzamido)thiazole: Lacks the ethyl ester group.

    Thiazole-4-carboxylic acid derivatives: Different substituents on the thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(4-methoxy-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-3-24-13(19)7-10-8-25-15(16-10)17-14(20)9-4-5-12(23-2)11(6-9)18(21)22/h4-6,8H,3,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGCLUMCIVRDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[2-(4-METHOXY-3-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

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